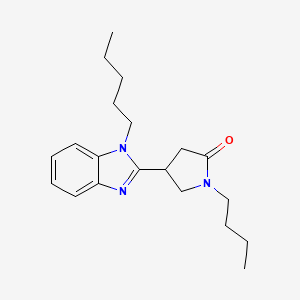

1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, involves a straightforward synthetic route from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is based on the molecular formula C20H29N3O. The pyrrolidine ring, a component of this compound, is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one include a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Physical And Chemical Properties Analysis

The molecular weight of 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is 327.472. Further physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Ionic Liquid Promoted Synthesis

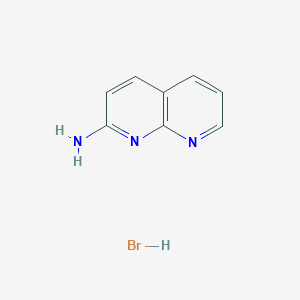

Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, facilitate the synthesis of complex molecules. For example, they have been used to synthesize 3-aminoimidazo[1,2-a]pyridines in good to excellent yields, highlighting the utility of ionic liquids in promoting reactions efficiently and enabling easy separation and reuse of the ionic liquid from the product (Shaabani, Soleimani, & Maleki, 2006).

Synthesis with High Antibacterial Activity

The nucleophilic ring opening of 1,4-disubstituted 2-pyrrolidones with hydrazine for synthesizing azoles with high antibacterial activity demonstrates the potential of utilizing specific chemical structures for medical applications. These compounds were screened for their antibacterial properties, indicating the significance of such chemical frameworks in developing therapeutic agents (Peleckis, Anusevičius, Šiugždaitė, & Mickevičius, 2018).

Green Catalysis for Pyrroles Synthesis

The use of basic functionalized ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide, for catalyzing the condensation reaction of acid chlorides, amino acids, and dialkyl acetylenedicarboxylates in water to afford functionalized pyrroles, showcases the role of ionic liquids in environmental-friendly catalysis. This method provides high yields and demonstrates the potential for aqueous media synthesis (Yavari & Kowsari, 2008).

Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]imidazoles

The preparation of 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole and its reactions with various reagents to produce substituted hexahydro-1H-pyrrolo[1,2-a]imidazoles highlights innovative approaches to synthesize structurally complex and potentially bioactive compounds. These methods offer good to excellent yields and provide insights into the configurations and conformations of the synthesized compounds (Katritzky, Qiu, He, & Yang, 2000).

Characterization and Optical Properties of Novel Derivatives

The synthesis and characterization of novel 1,3,4-oxadiazole-containing imidazo[1,5-a]pyridine derivatives and their absorption and fluorescence spectra in dichloromethane point to the importance of chemical modifications in tuning the optical properties of compounds. These findings have implications for the development of new materials for optical applications (Ge, Hao, Duan, & Wang, 2011).

Direcciones Futuras

The resulting di- and trisubstituted pyrrolidin-2-ones, which include 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Propiedades

IUPAC Name |

1-butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O/c1-3-5-9-13-23-18-11-8-7-10-17(18)21-20(23)16-14-19(24)22(15-16)12-6-4-2/h7-8,10-11,16H,3-6,9,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAONVLBELIDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2989589.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)

![[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B2989594.png)

![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)